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Compound of Interest

Compound Name: Omeprazole impurity 7
Cat. No.: B13036546
Get Quote
\ J

Executive Summary

In the context of high-performance liquid chromatography (HPLC) and impurity profiling for
Omeprazole (API), Impurity 7 most frequently refers to a specific, advanced degradation
product designated by reference standard manufacturers (e.g., CAS 1346649-67-9). Unlike
common oxidation byproducts (like Omeprazole Sulfone) or reduction byproducts (Omeprazole
Sulfide), Impurity 7 represents a structural rearrangement and demethylation event.

Crucial Disambiguation:

e Primary Target (This Guide):Omeprazole Impurity 7 (CAS 1346649-67-9).[1] A pyridin-4-
one derivative arising from hydrolysis and linker rearrangement.

e Secondary Context: Some vendors may refer to "(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl
acetate" (CAS 91219-90-8) as "Related Compound 7".[2] This is a synthetic process
intermediate and is chemically distinct from the degradation impurity discussed here.

Chemical Identity and Structural Analysis
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Impurity 7 is characterized by the loss of the methyl group on the pyridine ring (converting it to
a pyridone) and a fundamental rearrangement of the sulfinyl-methyl linker into a thioxomethyl

bridge.

Property Specification

Common Name Omeprazole Impurity 7
2-[(5-Methoxy-1H-benzimidazol-2-

IUPAC Name _ , o
yhthioxomethyl]-3,5-dimethylpyridin-4(1H)-one

CAS Registry Number 1346649-67-9

Molecular Formula C16H15N302S

Molecular Weight 313.37 g/mol

Appearance Off-white to pale yellow solid

- Soluble in DMSO, Methanol; sparingly soluble in
Solubility

Water

Structural Features[5][6]

¢ Pyridin-4-one Ring: Unlike Omeprazole, which contains a 4-methoxy-pyridine, Impurity 7
features a 4-pyridone moiety. This results from the acidic hydrolysis of the ether linkage
(demethylation).

e Thioxomethyl Linker: The characteristic sulfinyl-methylene bridge (—S(O)-CHz-) of
Omeprazole is absent. Instead, the structure possesses a thioxo (C=S) group bridging the
benzimidazole and the pyridone rings. This implies a dehydration and tautomeric shift during
formation.

e Benzimidazole Moiety: The 5-methoxy-1H-benzimidazole core remains intact, though the
protonation state of the imidazole nitrogen may vary depending on pH.

Molecular Visualization (DOT)

The following diagram illustrates the chemical connectivity of Impurity 7 compared to the parent
Omeprazole structure.

© 2026 BenchChem. All rights reserved. 2/7 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13036546?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

5-Methoxy-Benzimidazole
(Intact Core)

Thioxomet thyl Bridge
(-C=s)

Impurity 7
(C16H15N302S)
Thioxo Linker (-C(S)-) + Pyridone

PR — Degradation
oS _ _(CH#, -0, Rearrangemen)

(CL7H19N303S)
Sulfiny! Linker (-S(0)CH2-)

3,5-Di 4-one
(Demethylated Ring)

Click to download full resolution via product page

Caption: Structural comparison showing the transformation from Omeprazole to Impurity 7,
highlighting the linker rearrangement and pyridine hydrolysis.

Mechanistic Pathways

The formation of Impurity 7 is non-trivial and suggests exposure to acidic conditions followed
by thermal stress. It is not a simple oxidation product like the Sulfone (Impurity D).

Proposed Formation Mechanism

» Acidic Hydrolysis (Demethylation): The 4-methoxy group on the pyridine ring of Omeprazole
is susceptible to nucleophilic attack by water under acidic conditions. This hydrolysis
releases methanol and generates the Pyridin-4-one (Desmethyl Omeprazole) intermediate.

 Linker Instability: The sulfoxide bond in the desmethyl intermediate is labile. Under continued
stress (heat/acid), the molecule undergoes dehydration.

o Thio-Rearrangement: The mechanism likely involves a Pummerer-type rearrangement or a
tautomeric shift where the oxygen of the sulfoxide is lost (as water) and the methylene
carbon forms a double bond with the sulfur (Thioxo formation), stabilizing the conjugated

system between the benzimidazole and the pyridone.
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Caption: Step-wise degradation pathway from Omeprazole to Impurity 7 via demethylation and

linker rearrangement.

Analytical Profiling

Detecting Impurity 7 requires specific HPLC conditions due to its altered polarity compared to
the parent drug. The pyridone ring makes it more polar than the parent Omeprazole, but the

thioxo group adds lipophilicity.

HPLC Method Parameters (Recommended)
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Standard pharmacopoeial methods (EP/USP) for "Related Substances” may elute Impurity 7 at
a distinct Relative Retention Time (RRT).

Parameter Condition

C8 or C18 (e.g., Kromasil C18, 4.6 x 150 mm, 5
Hm)

Column

] Phosphate Buffer pH 7.6 (Disodium hydrogen
Mobile Phase A
phosphate)

Mobile Phase B Acetonitrile : Methanol (mixture)

) Gradient elution is required to separate polar
Gradient
degradants.

Detection (UV) 300-305 nm. Note: The pyridone chromophore
etection
absorbs differently than the pyridine.

RRT (A ) Typically elutes after Omeprazole Sulfone but
rox
PP varies by gradient.

Mass Spectrometry (LC-MS) Characteristics

« lonization: ESI Positive Mode ([M+H]*).
e Parent lon: m/z 314.38 (Calculated for C16H16N302S™).
o Key Fragments:
o m/z ~166: 5-methoxy-1H-benzimidazole-2-carbothioyl fragment.
o m/z ~149: Loss of the benzimidazole moiety.
Regulatory & Safety Context
o Classification: Impurity 7 is generally classified as a degradation impurity.

e |ICH Limits: Under ICH Q3B(R2), impurities in drug products must be reported if >0.1% and
identified/qualified if >0.2% (depending on dose).
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Genotoxicity: There are no specific alerts indicating Impurity 7 is a mutagenic impurity (unlike
certain nitroso-derivatives), but structural alerts for thiocarbonyls should be assessed via in
silico toxicology tools (e.g., DEREK, Sarah Nexus).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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